molecular formula C7H11IN2 B2768211 2-(tert-butyl)-4-iodo-1H-imidazole CAS No. 1010835-79-6

2-(tert-butyl)-4-iodo-1H-imidazole

Cat. No. B2768211
CAS RN: 1010835-79-6
M. Wt: 250.083
InChI Key: ITJOIFLXXGBTMU-UHFFFAOYSA-N
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Description

The compound “2-(tert-butyl)-4-iodo-1H-imidazole” is a type of organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a tert-butyl group and an iodine atom attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl groups and halogenation . For instance, the synthesis of 2-tert-butyl-4-methylphenol involves the alkylation of p-cresol with tert-butyl alcohol . Another method involves the nucleophilic replacement of an alkoxy group with t-BuLi to afford sterically hindered tert-butyl amino-di-tert-butyl- and tri-tert-butyl-cyanopyrrolo .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl alcohol is characterized by a simple tertiary alcohol, with a formula of (CH3)3COH . The tert-butoxide is a strong, non-nucleophilic base in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of tert-butyl groups. For example, di-tert-butyl peroxide can undergo thermal runaway reactions due to its general thermal instability or by reactive incompatibility in storage or operation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like tert-butyl alcohol include being a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Catalysis and Alkylation Reactions

Asymmetric Synthesis via tert-Butanesulfinamide

Biopharmaceutical Formulation

Novel Oxadiazine Modulators for Alzheimer’s Disease

Mechanism of Action

The mechanism of action of similar compounds like tert-butyl alcohol involves its use as a strong, non-nucleophilic base in organic chemistry. It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .

Safety and Hazards

Safety data sheets for similar compounds like tert-butyl alcohol indicate that they are considered hazardous. They are flammable liquids and can cause serious eye irritation and may be harmful if inhaled .

Future Directions

The future directions for the research and application of similar compounds often involve their use in various chemical industries. For example, the synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry . Further investigation and exploration of these compounds’ potential in various fields would contribute to their potential application as novel therapeutic agents or in other industrial applications .

properties

IUPAC Name

2-tert-butyl-5-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOIFLXXGBTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-butyl)-4-iodo-1H-imidazole

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